N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1,3-dimethyl-7-(2-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetamide -

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1,3-dimethyl-7-(2-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetamide

Catalog Number: EVT-3746704
CAS Number:
Molecular Formula: C27H31N5O5S
Molecular Weight: 537.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(3,4-Dimethoxyphenyl)-N-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]acetamide (MRE2028F20)

    Compound Description: This compound is a potent and selective antagonist of the human A2B adenosine receptor (AR). In radioligand binding assays, it exhibits a Ki value of 38 nM for the hA2B receptor and greater than 1000 nM for hA1, hA2A, and hA3 receptors. []

N-Benzo[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2029F20)

    Compound Description: This compound demonstrates high potency and selectivity as an antagonist of the human A2B adenosine receptor. It displays a Ki value of 5.5 nM for the hA2B receptor and over 1000 nM for hA1, hA2A, and hA3 receptors. In a cyclic AMP assay, MRE2029F20 effectively inhibited the stimulatory effect of NECA (100 nM) with an IC50 of 38 nM. []

N-(3,4-Dimethoxyphenyl)-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2030F20)

    Compound Description: This compound exhibits high affinity for the A2B adenosine receptor subtype with a Ki value of 12 nM. It also demonstrates excellent selectivity versus other AR subtypes, with Ki values greater than 1000 nM for hA1, hA2A, and hA3 receptors. In a cyclic AMP assay, MRE2030F20 acted as an antagonist, inhibiting the stimulatory effect of NECA (100 nM) with an IC50 of 46 nM. []

8-(3,4-Dimethoxystyryl)-1,3-dipropyl-7-[3H]methylxanthine ([3H]KF17837S)

    Compound Description: This compound functions as a selective antagonist radioligand for the adenosine A2A receptor. It exhibits high affinity binding to rat striatal membranes with a Kd of 7.1 nM. []

8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)

    Compound Description: This compound acts as an adenosine receptor antagonist, exhibiting inverse agonism at the human adenosine A2B receptor. It can reverse the basal activity of low-level constitutively active A2B receptor mutants and partially reverse the activity of medium-level constitutively active mutants. [, ]

N-(4-Acetylphenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide (MRS1706)

    Compound Description: This compound is a selective antagonist of the adenosine A2B receptor. It exhibits inverse agonism by reversing the basal activity of low-level constitutively active A2B receptor mutants and partially reversing the activity of medium-level mutants. [, ]

4-{2-[7-Amino-2-(2-furyl)[1,2,4]triazolo-[2,3-a][1,3,5]triazin-5-yl-amino]ethyl}phenol (ZM241385)

    Compound Description: ZM241385 is a well-known antagonist of the adenosine A2B receptor. It displays inverse agonism by reversing the basal activity of low-level constitutively active A2B receptor mutants and partially reversing the activity of medium-level constitutively active mutants. [, ]

Properties

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1,3-dimethyl-7-(2-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetamide

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetamide

Molecular Formula

C27H31N5O5S

Molecular Weight

537.6 g/mol

InChI

InChI=1S/C27H31N5O5S/c1-17-8-6-7-9-19(17)15-32-23-24(30(2)27(35)31(3)25(23)34)29-26(32)38-16-22(33)28-13-12-18-10-11-20(36-4)21(14-18)37-5/h6-11,14H,12-13,15-16H2,1-5H3,(H,28,33)

InChI Key

JLWPPLHQSQOBSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(N=C2SCC(=O)NCCC4=CC(=C(C=C4)OC)OC)N(C(=O)N(C3=O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.